Demethoxystegane
Description
While direct evidence on Demethoxystegane is absent in the provided materials, this article will focus on structurally analogous compounds to infer its properties. Key characteristics of related compounds include oxygen-rich cyclic ether frameworks, applications in organic synthesis or pharmaceuticals, and distinct purity profiles.
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(9R,13R)-3,4-dimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2(7),3,5,15,17(21)-hexaen-10-one |
InChI |
InChI=1S/C21H20O6/c1-23-16-4-3-11-6-15-13(9-25-21(15)22)5-12-7-17-18(27-10-26-17)8-14(12)19(11)20(16)24-2/h3-4,7-8,13,15H,5-6,9-10H2,1-2H3/t13-,15+/m0/s1 |
InChI Key |
NFJJJWVGDBCSKG-DZGCQCFKSA-N |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3[C@@H](CC4=CC5=C(C=C42)OCO5)COC3=O)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CC3C(CC4=CC5=C(C=C42)OCO5)COC3=O)C=C1)OC |
Synonyms |
10-demethoxystegane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane (hereafter referred to as Compound A) with other compounds from the evidence, highlighting molecular features, applications, and synthesis data:
Key Findings:
Structural Differences :
- Compound A features a 1,3-dioxolane ring with ether linkages, contrasting with HDI’s linear diisocyanate structure and Desogestrel’s steroidal framework.
- The presence of methoxy/ethoxy groups in Compound A enhances its polarity, making it suitable as a solvent, whereas HDI’s reactivity drives polymer applications .
Synthesis Efficiency :
- Compound A’s synthetic routes achieve yields up to 86% under optimized conditions, suggesting scalability for industrial applications . HDI’s synthesis is mature but lacks disclosed yield data.
Purity and Applications :
- Compound A’s high purity (98–99%) aligns with its use in precision synthesis, while Desogestrel’s stringent purity standards ensure pharmacological safety .
Analytical Overlaps :
- All compounds require advanced analytical methods (e.g., chromatography, spectroscopy) for identification and quality control, as outlined in general substance analysis guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
